molecular formula C8H10N2O2 B11719953 3-(1-methyl-1H-pyrazol-4-yl)but-2-enoic acid

3-(1-methyl-1H-pyrazol-4-yl)but-2-enoic acid

Cat. No.: B11719953
M. Wt: 166.18 g/mol
InChI Key: DUDYFQBZMRLJBH-ZZXKWVIFSA-N
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Description

3-(1-methyl-1H-pyrazol-4-yl)but-2-enoic acid is a compound that belongs to the pyrazole family, known for its versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are heterocyclic compounds containing a five-membered ring with two adjacent nitrogen atoms. This particular compound is characterized by the presence of a but-2-enoic acid moiety attached to a 1-methyl-1H-pyrazol-4-yl group .

Preparation Methods

The synthesis of 3-(1-methyl-1H-pyrazol-4-yl)but-2-enoic acid can be achieved through various synthetic routes. One common method involves the reaction of 1-methyl-4-bromopyrazole with triisopropyl borate to form 1-methyl-1H-pyrazole-4-boronic acid, which is then coupled with but-2-enoic acid under Suzuki-Miyaura cross-coupling conditions . Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, solvent choice, and reaction time.

Chemical Reactions Analysis

3-(1-methyl-1H-pyrazol-4-yl)but-2-enoic acid undergoes various chemical reactions, including:

Scientific Research Applications

3-(1-methyl-1H-pyrazol-4-yl)but-2-enoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1-methyl-1H-pyrazol-4-yl)but-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with target proteins, modulating their activity. This interaction can lead to the inhibition or activation of specific pathways, depending on the nature of the target .

Comparison with Similar Compounds

3-(1-methyl-1H-pyrazol-4-yl)but-2-enoic acid can be compared with other pyrazole derivatives, such as:

    1-methyl-1H-pyrazole-4-boronic acid: Used in Suzuki-Miyaura cross-coupling reactions.

    3-(5-aminopyrazol-4-yl)but-2-enoic acid: Explored as a precursor in the synthesis of condensed heterocyclic systems.

    4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)but-2-enoic acid: Known for its applications in medicinal chemistry.

The uniqueness of this compound lies in its specific structural features and reactivity, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

(E)-3-(1-methylpyrazol-4-yl)but-2-enoic acid

InChI

InChI=1S/C8H10N2O2/c1-6(3-8(11)12)7-4-9-10(2)5-7/h3-5H,1-2H3,(H,11,12)/b6-3+

InChI Key

DUDYFQBZMRLJBH-ZZXKWVIFSA-N

Isomeric SMILES

C/C(=C\C(=O)O)/C1=CN(N=C1)C

Canonical SMILES

CC(=CC(=O)O)C1=CN(N=C1)C

Origin of Product

United States

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